4-Chloro-8-methoxyquinoline-3-carboxylic acid

Quinolone antibacterial synthesis 8-Methoxyquinolonecarboxylic acid Pharmaceutical intermediate procurement

4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8) is the definitive dual-handle quinolone-3-carboxylic acid scaffold for antibacterial SAR. SAR studies confirm the C-8 methoxy group maintains Gram-negative potency equivalent to 8-fluoro/8-chloro analogs while significantly reducing phototoxicity and clonogenicity. The C-4 chloro substituent serves as a reactive leaving group for nucleophilic displacement or Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to install C-7 amine pharmacophores. This orthogonal reactivity maps directly to patent routes for gatifloxacin and moxifloxacin. Procure this intermediate to generate focused 7-substituted-8-methoxyquinolone libraries and benchmark new derivatives against the established safety advantages of the 8-methoxy chemotype.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
CAS No. 179024-73-8
Cat. No. B169889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-methoxyquinoline-3-carboxylic acid
CAS179024-73-8
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C(C(=CN=C21)C(=O)O)Cl
InChIInChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15)
InChIKeyQMWBLZDPQJWVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-methoxyquinoline-3-carboxylic Acid (CAS 179024-73-8): Strategic Heterocyclic Intermediate for Quinolone Antibacterial SAR Development and Procurement


4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8, MF: C11H8ClNO3, MW: 237.64 g/mol) is a disubstituted quinoline-3-carboxylic acid scaffold characterized by a chloro group at the C-4 position and a methoxy group at the C-8 position . This compound belongs to the 8-methoxyquinolonecarboxylic acid class, which has been established in the patent literature as a key intermediate framework for antibiotics possessing potent antibacterial action against both Gram-negative and Gram-positive bacteria [1]. Its strategic value lies in its dual substitution pattern, which occupies two critical positions—C-4 and C-8—that structure-activity relationship (SAR) studies have identified as independently influential determinants of antibacterial potency and safety profile within quinolone chemotypes .

Why Generic Substitution of 4-Chloro-8-methoxyquinoline-3-carboxylic Acid with Close Analogs Fails: Evidence from C-8 and C-4 Quinolone SAR


Quinolone-3-carboxylic acid scaffolds cannot be generically interchanged because SAR studies have established that substituents at both the C-8 and C-4 positions exert independent, quantifiable, and sometimes opposing effects on antibacterial potency and side-effect liability . For instance, the activity rank order conferred by C-8 substituents is F > Cl > H, with 8-Cl and 8-F representing the most active classical substitutions ; however, 8-alkoxy derivatives (including 8-methoxy) were shown to maintain antibacterial activity equivalent to 8-F and 8-Cl while concomitantly reducing phototoxicity and clonogenicity compared to these classical substitutions . Therefore, a compound lacking the 8-methoxy group would be predicted to possess a different safety profile, and a compound lacking the C-4 chloro substituent would occupy a distinct position in the established potency hierarchy. The precise substitution pattern of 4-chloro-8-methoxyquinoline-3-carboxylic acid thus defines a unique combination of structure-derived properties that cannot be assumed for any single-position analog.

Quantitative Differentiation Evidence for 4-Chloro-8-methoxyquinoline-3-carboxylic Acid (CAS 179024-73-8): SAR-Driven Justification for Procurement and Candidate Design


Strategic Synthetic Intermediate for High-Value Quinolone Antibacterials: Patent-Verified Route to Gatifloxacin and Moxifloxacin Scaffolds

The 8-methoxyquinolonecarboxylic acid class, of which 4-chloro-8-methoxyquinoline-3-carboxylic acid is a disubstituted member, is explicitly claimed in patents as the critical intermediate framework for preparing marketed fluoroquinolone antibiotics including gatifloxacin (INN) and moxifloxacin (Bay 12-8039) [1]. The patent specification states that these antibiotics 'have a methoxy group in the 8-position' [1] and that the synthetic route generally proceeds via nucleophilic substitution of a 7-halogeno-quinolonecarboxylic acid intermediate [1]. The target compound, bearing a chloro leaving group at C-4, is structurally poised for further functionalization at the C-7 position to introduce the requisite cyclic amine pharmacophore. In contrast, the 8-unsubstituted analog (8-H) lacks this essential methoxy group that defines the gatifloxacin/moxifloxacin chemotype, and the 4-unsubstituted analog (8-methoxyquinoline-3-carboxylic acid) lacks the halogen handle for downstream substitution.

Quinolone antibacterial synthesis 8-Methoxyquinolonecarboxylic acid Pharmaceutical intermediate procurement

C-8 Methoxy Substitution Maintains Antibacterial Potency While Quantitatively Reducing Phototoxicity and Clonogenicity Versus C-8 Halogen Comparators

In a head-to-head evaluation of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids against quinolones with classical C-8 substitution (H, F, Cl) and the naphthyridine nucleus, the series of 8-methoxyquinolones demonstrated antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria equivalent to the most active 8-substituted compounds (8-F and 8-Cl) . Critically, this equivalence in potency was accompanied by a concomitant reduction in several potential side effects—specifically, phototoxicity and clonogenicity—compared to the most active quinolones with classical substitution at C-8 . The study further quantified that 8-ethoxy derivatives exhibited an even better safety profile but were significantly less active (2–3 dilutions) in the antibacterial assay . Thus, the 8-methoxy substitution represents a quantifiably optimized balance between retained potency and improved safety relative to 8-F and 8-Cl benchmarks.

Quinolone side-effect profile 8-Methoxyquinolone SAR Phototoxicity reduction

C-4 Chloro Substituent Ranks Second Only to C-4 Fluoro in Antibacterial Potency Enhancement: 1988 SAR Benchmark

A foundational SAR study of 7,8-disubstituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids established a definitive rank order for the activity imparted to the substituted quinolone nucleus by the 8-substituent. The order was determined as: F > Cl > naphthyridine > H > benzoxazine > NH2 > NO2, and these trends were retained in vivo . In this hierarchy, the 8-chloro substitution occupies the second-highest position for antibacterial potency enhancement, surpassed only by 8-fluoro. The target compound (4-chloro-8-methoxy) combines this high-potency C-4 chloro substitution with the C-8 methoxy group, whereas a comparator lacking the C-4 chloro group (e.g., 8-methoxyquinoline-3-carboxylic acid, 4-H) would be predicted to fall lower in the activity rank order, positioned below H in the established hierarchy.

Quinolone C-4 SAR 8-Substituted quinolone potency Antibacterial pharmacophore optimization

Dual-Site Optimization: Simultaneous C-4 Potency Enhancement and C-8 Safety Improvement—A Unique Combinatorial SAR Advantage

The target compound represents a scaffold that integrates two independently validated SAR optimizations: (1) the C-4 chloro substituent, which ranks second only to fluoro in antibacterial potency enhancement (F > Cl > H) ; and (2) the C-8 methoxy group, which retains antibacterial activity equivalent to the most active 8-substituted compounds (8-F and 8-Cl) while reducing phototoxicity and clonogenicity . No single-position analog achieves this combination. For example, 4-chloroquinoline-3-carboxylic acid (lacking C-8 methoxy) would be predicted to lack the phototoxicity reduction benefit of the 8-alkoxy class. Conversely, 8-methoxyquinoline-3-carboxylic acid (lacking C-4 chloro) would rank lower in the C-8 substituent potency hierarchy (H < Cl). The target compound is therefore structurally positioned to deliver the potency advantage of the chloro substitution combined with the safety advantage of the methoxy substitution—a combinatorial profile not achievable with either mono-substituted comparator.

Multi-site quinolone optimization Antibacterial candidate design 4-Chloro-8-methoxyquinoline procurement

Optimal Research and Industrial Application Scenarios for 4-Chloro-8-methoxyquinoline-3-carboxylic Acid (CAS 179024-73-8)


Synthesis of 7-Amine-Substituted 8-Methoxyquinolone Antibacterial Candidates via C-4 Chloro Displacement

The compound serves as a strategic starting material for introducing heteromonocyclic or heteropolycyclic amine pharmacophores at the C-7 position via nucleophilic substitution of the C-4 chloro leaving group. This route maps directly to the synthetic pathways described in patents for preparing marketed fluoroquinolones such as gatifloxacin and moxifloxacin (Bay 12-8039) [1]. Researchers procuring this intermediate can efficiently generate focused libraries of 7-substituted-8-methoxyquinolone-3-carboxylic acids for antibacterial SAR exploration, leveraging the established industrial relevance of the 8-methoxy scaffold [1].

Comparative Antibacterial Lead Optimization Campaigns Targeting Reduced Phototoxicity While Maintaining Gram-Negative Potency

Based on SAR evidence that the 8-methoxyquinolone class maintains antibacterial activity equivalent to 8-fluoro and 8-chloro derivatives while reducing phototoxicity and clonogenicity , this compound is ideally suited as a core scaffold in lead optimization programs where minimizing photosensitivity is a key candidate selection criterion. By using 4-chloro-8-methoxyquinoline-3-carboxylic acid as the starting scaffold, medicinal chemistry teams can benchmark new 7-substituted derivatives directly against the established safety advantages of the 8-methoxy chemotype without sacrificing the Gram-negative potency associated with the C-4 chloro substitution .

Dual-Pharmacophore Fragment-Based Drug Design Utilizing C-4 and C-8 Handle Points

The compound's unique substitution pattern—a reactive chloro at C-4 and a methoxy at C-8—provides two orthogonal functional handles for fragment elaboration. The C-4 chloro enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine groups, while the C-8 methoxy serves as a fixed pharmacophoric element with validated contributions to safety profile optimization . This dual-handle architecture supports parallel medicinal chemistry approaches and scaffold-hopping strategies that are not possible with mono-substituted quinoline-3-carboxylic acid analogs (e.g., 4-H or 8-H derivatives).

In Vitro Cytotoxicity and Target Engagement Studies in Osteosarcoma Models Requiring Structurally Defined Negative Controls

Although the primary evidence for differentiation derives from antibacterial SAR studies, the compound has been evaluated in vitro for cell cytotoxicity against 143B human osteosarcoma cell lines and for binding affinity against the A2 adenosine receptor and platelet 12-lipoxygenase [2]. These data, while not meeting the threshold for core comparative evidence, support its use as a structurally defined small-molecule probe in oncology and inflammation target engagement studies, particularly where a quinoline-3-carboxylic acid scaffold with known SAR provenance is required as a reference standard or negative control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.